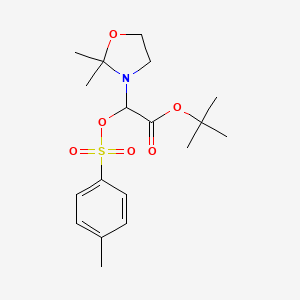![molecular formula C15H11Cl2N3O2 B11792690 Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyrazine core substituted with a 2,5-dichlorophenyl group and an ethyl ester at the 3-carboxylate position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with a suitable reagent to form the imidazo[1,2-A]pyrazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis under ambient conditions, are being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazine derivatives, which can exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparación Con Compuestos Similares
Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[1,2-A]pyrazines: Other derivatives with different substituents at various positions on the ring.
Indole Derivatives: Compounds with an indole core that exhibit similar biological activities.
Uniqueness: Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is unique due to the presence of the 2,5-dichlorophenyl group and the ethyl ester, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H11Cl2N3O2 |
|---|---|
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)14-13(10-7-9(16)3-4-11(10)17)19-12-8-18-5-6-20(12)14/h3-8H,2H2,1H3 |
Clave InChI |
IGDZIKDRXUSLQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C2N1C=CN=C2)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792638.png)

![7-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B11792643.png)





![2-(3-Iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11792682.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)



